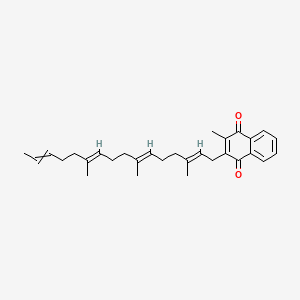

Menaquinone 9

Description

BenchChem offers high-quality Menaquinone 9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Menaquinone 9 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-[(2E,6E,10E)-3,7,11-trimethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38O2/c1-6-7-8-13-22(2)14-11-15-23(3)16-12-17-24(4)20-21-26-25(5)29(31)27-18-9-10-19-28(27)30(26)32/h6-7,9-10,14,16,18-20H,8,11-13,15,17,21H2,1-5H3/b7-6?,22-14+,23-16+,24-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXVJDFZHGQKSV-UJNKDMTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCC(=CCCC(=CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=O)C2=CC=CC=C2C1=O)C)/C)/C)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Menaquinone 9 molecular structure and isoprene side chain length

Molecular Architecture, Isoprene Chain Dynamics, and Pharmacokinetic Implications[1][2]

Executive Summary

Menaquinone-9 (MK-9) represents a critical, yet frequently under-characterized, homolog of Vitamin K2.[1][2][3] Distinguished by its lipophilic aliphatic tail comprising nine isoprene units, MK-9 exhibits unique physicochemical properties that differentiate it from the more commercially prevalent MK-4 and MK-7.[1][2][3] Current research indicates that the extended side chain of MK-9 fundamentally alters its pharmacokinetics, conferring a prolonged half-life and specific transport via Low-Density Lipoproteins (LDL).[1][2][3] This guide analyzes the molecular structure of MK-9, the functional consequences of its C45 side chain, and provides validated protocols for its biosynthesis and quantification.

Molecular Architecture & Physicochemical Specifications[1][2][3]

The biological potency of MK-9 is dictated by its biphasic structure: a redox-active naphthoquinone core and an inert, highly lipophilic polyisoprenoid tail.[1][2]

1.1 Structural Composition[1][3]

-

Core Moiety: 2-methyl-1,4-naphthoquinone (Menadione).[1][2][3][4] This is the functional center responsible for electron transport and cofactor activity in the gamma-glutamyl carboxylation cycle.

-

Side Chain: A nonaprenyl group (45 carbon atoms) attached at the C3 position.[3]

-

Stereochemistry: In naturally occurring MK-9 (bacterial origin), the isoprene units typically adopt an all-trans (E) configuration.[1][2][3] This geometry is critical for fitting into the hydrophobic binding pockets of enzymes like Vitamin K Epoxide Reductase (VKORC1).

1.2 Physicochemical Data Profile

The following table summarizes the core properties essential for formulation and analytical method development.

| Property | Value / Characteristic | Implication for Research |

| Molecular Formula | C56H80O2 | High molecular weight requires specific MS ionization settings.[1][2][3] |

| Molecular Weight | 785.23 g/mol | Significant mass difference from MK-4 (444.6 g/mol ) allows easy chromatographic separation.[1][2][3] |

| LogP (Lipophilicity) | ~18 - 20 (Predicted) | Extreme hydrophobicity; virtually insoluble in aqueous media.[1][2][3] Requires lipid-based delivery systems.[1][2][3] |

| Melting Point | ~60–61 °C | Solid at room temperature; requires heating for lipid incorporation during formulation.[2][3] |

| UV Absorption | Characteristic quinone absorbance; useful for HPLC-UV/FLD detection.[1][2][3] | |

| Solubility | Soluble: Hexane, Chloroform, Ethyl AcetateInsoluble: Water, Methanol (cold) | Extraction protocols must utilize non-polar organic solvents.[1][2] |

The Isoprene Side Chain: Length Functionalization[5][6]

The defining feature of MK-9 is the length of its side chain (9 units vs. 4 in MK-4 or 7 in MK-7).[1][2] This length is not merely structural but functional, acting as a determinant for biodistribution.[2][3]

2.1 The "Velcro" Effect and Half-Life

Shorter menaquinones (MK-4) are rapidly cleared by the liver.[3] In contrast, the extensive lipophilicity of the MK-9 tail facilitates its incorporation into the core of triglyceride-rich lipoproteins (VLDL) and subsequently LDL.

-

Mechanism: The 45-carbon tail anchors MK-9 deeply within the phospholipid monolayer of lipoproteins.[1][2]

-

Result: Delayed clearance from circulation.[2][3] While MK-4 has a half-life of hours, long-chain menaquinones like MK-9 can persist for days (up to 96 hours), providing a sustained reservoir for extra-hepatic tissues (bone, arterial walls).[1][2][3]

2.2 Enzyme Binding Affinity

The side chain length influences the binding affinity to Vitamin K Epoxide Reductase (VKORC1) .[5] Structural studies suggest that the hydrophobic cleft of VKORC1 accommodates the isoprenoid tail, anchoring the cofactor during the catalytic cycle. The stability provided by the 9-unit chain prevents premature dissociation, potentially making MK-9 a more efficient cofactor for the carboxylation of Matrix Gla Protein (MGP) in vascular tissues.[1]

Biosynthetic Pathway Engineering

MK-9 is primarily produced by dairy propionibacteria (e.g., Propionibacterium freudenreichii) via the convergence of two metabolic pathways: the Shikimate pathway (forming the ring) and the Methylerythritol Phosphate (MEP) pathway (forming the tail).

3.1 Pathway Visualization

The following diagram illustrates the metabolic flow leading to MK-9 synthesis.

Caption: Convergence of Shikimate and MEP pathways in P. freudenreichii to synthesize MK-9.[1][2][3]

Analytical Protocol: LC-MS/MS Quantification

Due to the low physiological concentrations and high lipophilicity of MK-9, standard UV detection is often insufficient for biological matrices. The following SOP utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Atmospheric Pressure Chemical Ionization (APCI), which is superior to ESI for neutral quinones.

4.1 Sample Preparation (Serum/Plasma)

Objective: Extract MK-9 while removing proteins and polar interferences.[1][2][3]

-

Aliquot: Transfer 200 µL of serum into a light-protected amber tube (MK-9 is UV sensitive).

-

Internal Standard: Add 10 µL of deuterated MK-7 or MK-9-d7 (if available) as internal standard.

-

Protein Precipitation: Add 400 µL of Ethanol (absolute). Vortex for 30 seconds to denature proteins.[2][3]

-

Extraction: Add 1000 µL of n-Hexane .

-

Agitation: Vortex vigorously for 2 minutes, then shake for 10 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Recovery: Transfer the upper organic layer (hexane) to a fresh glass vial.

-

Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Dissolve residue in 50 µL of Methanol/Isopropanol (1:1).

4.2 LC-MS/MS Parameters

-

Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.9 µm particle size).[1][2][3]

-

Mobile Phase B: Isopropanol (with 0.1% Formic Acid).[1][2][3] Note: Isopropanol is required to elute the highly lipophilic MK-9.[1]

-

Gradient: Start at 50% B, ramp to 99% B over 5 minutes, hold for 3 minutes.

-

MRM Transitions:

Mechanism of Action: The Vitamin K Cycle[7]

MK-9 functions as a cofactor for Gamma-Glutamyl Carboxylase (GGCX) .[1][2][3][6][7] The cycle converts glutamate (Glu) residues in substrate proteins (Osteocalcin, Matrix Gla Protein) into gamma-carboxyglutamate (Gla), enabling them to bind calcium.[1][2][3]

5.1 Cycle Visualization

The efficiency of MK-9 in this cycle is hypothesized to be superior due to higher lipophilic retention in the endoplasmic reticulum membrane where GGCX resides.

Caption: The Vitamin K redox cycle. MK-9 cycles between quinone, hydroquinone, and epoxide states.[1][2]

References

-

Menaquinone-9 Structural Data. PubChem Compound Summary for CID 6289935.[1][2][3] National Center for Biotechnology Information.[2][3]Link[1][3]

-

Propionibacterium freudenreichii Biosynthesis. Furuichi, K., et al. (2006).[1][2][3] "Aerobic culture of Propionibacterium freudenreichii ET-3 can increase production ratio of 1,4-dihydroxy-2-naphthoic acid to menaquinone."[1][2][3][8] Journal of Bioscience and Bioengineering.[8]Link[1][3]

-

Menaquinone Analysis by LC-MS/MS. Riphagen, I. J., et al. (2016).[1][2][3] "Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry." Clinical Chemistry and Laboratory Medicine.[2][3]Link (Note: Protocol adapted for MK-9 based on lipophilicity adjustments).[1][2][3]

-

Cardiovascular Implications. Beulens, J. W., et al. (2009).[1][2][3] "High dietary menaquinone intake is associated with reduced coronary calcification."[2][3][9][10] Atherosclerosis.[2][3]Link[1][3]

-

Vitamin K2 and Side Chain Length. Sato, T., et al. (2012).[2][3] "Comparison of bioavailability of menaquinone-4 and menaquinone-7." Nutrition Journal.[2][3][11]Link (Contextual reference for chain length dynamics).[1][2][3]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Menaquinone 9 | Others 14 | 523-39-7 | Invivochem [invivochem.com]

- 3. Menaquinone | C36H48O2 | CID 14009404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Menaquinone 9 | C56H80O2 | CID 6289935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. frieslandcampinainstitute.com [frieslandcampinainstitute.com]

- 8. Aerobic culture of Propionibacterium freudenreichii ET-3 can increase production ratio of 1,4-dihydroxy-2-naphthoic acid to menaquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. restorativemedicine.org [restorativemedicine.org]

- 10. ahajournals.org [ahajournals.org]

- 11. nutrition.org [nutrition.org]

Bioenergetic Imperative: The Biological Function and Therapeutic Targeting of Menaquinone-9 (MK-9) in Bacterial Electron Transport Systems

Executive Summary

Menaquinone-9 (MK-9) is a vital lipid-soluble electron carrier that drives the respiratory electron transport chain (ETC) in a vast array of Gram-positive bacteria and specific pathogenic species like Mycobacterium tuberculosis[1][2]. As antimicrobial resistance accelerates, exploiting the unique bioenergetic dependencies of bacterial pathogens has emerged as a frontline strategy in drug development. This technical guide provides an in-depth analysis of the structural biology, redox mechanisms, and biosynthetic pathways of MK-9. Furthermore, it outlines a self-validating, step-by-step LC-MS/MS protocol for the isolation and quantification of MK-9, designed to empower researchers in the precise evaluation of novel ETC inhibitors.

Structural Biology & Bioenergetics of MK-9

While eukaryotic mitochondria and many Gram-negative bacteria rely on ubiquinone (coenzyme Q) for aerobic respiration, M. tuberculosis exclusively utilizes menaquinone derivatives to shuttle electrons between membrane-bound dehydrogenases and terminal oxidases[3][4]. The bioenergetic versatility of MK-9 stems from its naphthoquinone headgroup, which possesses a lower standard redox potential compared to the benzoquinone ring of ubiquinone[3][4]. This lower potential allows menaquinone to couple with a wider array of electron acceptors, facilitating survival in the hypoxic environments characteristic of latent tuberculosis infections[1][5].

In M. tuberculosis, the predominant lipoquinone is MK-9(II-H2), a specialized derivative containing nine isoprene units where the second (β) isoprene unit is saturated[6]. This partial saturation is catalyzed by the reductase MenJ[6]. From a biophysical perspective, the saturation of the β-isoprene unit fine-tunes the spatial orientation and redox potential of the quinone headgroup within the lipid bilayer, optimizing electron transfer efficiency[6]. Consequently, MenJ and the resulting MK-9(II-H2) act as contextual virulence factors, essential for the pathogen's survival and ATP maintenance within the hostile environment of host macrophages[6].

Quantitative Profiling of Lipoquinones

The structural nuances of quinones directly dictate their bioenergetic roles. The table below summarizes the comparative characteristics of key lipoquinones in bacterial systems.

| Lipoquinone Species | Primary Organisms | Isoprene Units | Structural Core | Bioenergetic Role & Function |

| Ubiquinone-8 (Q-8) | E. coli (Aerobic) | 8 | Benzoquinone | High-potential electron carrier for aerobic respiration. |

| Menaquinone-8 (MK-8) | E. coli (Anaerobic), S. aureus | 8 | Naphthoquinone | Low-potential carrier enabling anaerobic electron transport. |

| Menaquinone-9 (MK-9) | Propionobacteria, Mycobacteria | 9 | Naphthoquinone | Primary electron shuttle between dehydrogenases and oxidases. |

| MK-9(II-H2) | M. tuberculosis | 9 | Naphthoquinone (Saturated β-isoprene) | Optimized redox potential; acts as a critical virulence factor. |

The Mycobacterial Electron Transport Chain (ETC)

During oxidative phosphorylation, electrons harvested from central metabolic pathways are fed into the MK-9 pool via primary dehydrogenases, most notably NADH dehydrogenase (NDH-2) and succinate dehydrogenase (SDH)[1]. The reduced menaquinol (MK-9H2) then shuttles these electrons to terminal oxidases.

Mycobacteria possess a highly adaptable, branched ETC. Depending on oxygen availability, electrons can flow either through the cytochrome bc1-aa3 supercomplex to oxygen (maximizing proton motive force) or directly to oxygen via the cytochrome bd-type menaquinol oxidase (favored under stress or low oxygen)[1].

Fig 1. Branched electron transport chain in M. tuberculosis mediated by the MK-9 pool.

MK-9 Biosynthesis: A Validated Antimicrobial Target

Because the menaquinone biosynthesis pathway is entirely absent in humans—who rely on dietary phylloquinone (Vitamin K1) and gut microbiota for their vitamin K requirements—the enzymes governing MK-9 production are highly attractive targets for novel antimicrobial drug development[7][8].

The classical biosynthesis of MK-9 involves a highly conserved cascade of enzymes. The pathway diverges from the shikimate pathway at isochorismate, eventually forming 1,4-dihydroxy-2-naphthoic acid (DHNA)[4]. The integral membrane protein MenA (a prenyltransferase) catalyzes the critical attachment of the 9-isoprene tail to DHNA, generating demethylmenaquinone-9 (DMK-9)[9]. Subsequently, MenG (a methyltransferase) methylates the naphthoquinone ring to yield MK-9, which is finally reduced by MenJ to form MK-9(II-H2)[6][8].

Inhibiting this pathway collapses the bacterial proton motive force, leading to rapid ATP starvation and cell death irrespective of the organism's growth phase[8]. For instance, novel bicyclic inhibitors targeting MenA have demonstrated potent bactericidal activity against multi-drug resistant M. tuberculosis and Methicillin-resistant Staphylococcus aureus (MRSA)[7]. Furthermore, naturally occurring cyclic peptides like Lysocin E exert their rapid bactericidal effects by directly binding to menaquinone in the bacterial membrane, causing catastrophic membrane damage and cell lysis[9].

Fig 2. MK-9 biosynthesis pathway highlighting key enzymatic steps and MenA inhibition.

Experimental Protocol: LC-MS/MS Isolation and Quantification of MK-9

To evaluate the efficacy of novel ETC inhibitors, researchers must accurately quantify the intracellular depletion of MK-9. Traditional radiometric assays lack molecular specificity. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This provides the selectivity required to distinguish between fully unsaturated MK-9 and partially saturated MK-9(II-H2) based on their ~2 Da mass difference[6][10].

Every step in this workflow is designed as a self-validating system to prevent artifactual oxidation or metabolite leakage.

Step 1: Rapid Quenching and Harvesting

-

Procedure: Layer 1 mL of exponential-phase bacterial culture over 300 µL of silicone oil (density ~1.03 g/mL) in a microcentrifuge tube. Centrifuge at 10,000 x g for 1 minute[10].

-

Causality: Silicone oil centrifugation rapidly partitions the intact cells from the aqueous media in seconds. This avoids traditional PBS washing steps that induce osmotic stress and cause rapid, artifactual turnover of the MK-9/MK-9H2 redox pool, ensuring the captured state reflects true physiological conditions[10].

Step 2: Biphasic Lipid Extraction

-

Procedure: Aspirate the aqueous supernatant and silicone oil. Resuspend the bacterial pellet in 500 µL of ice-cold 2:1 chloroform:methanol containing 10 ng/mL of synthetic MK-4 as an internal standard. Sonicate for 10 minutes, add 100 µL of LC-MS grade water, vortex, and centrifuge to separate phases.

-

Causality: MK-9 is a highly hydrophobic lipoquinone[3]. The non-polar chloroform phase efficiently solubilizes the long 9-isoprene chain and disrupts the lipid membrane. The inclusion of MK-4 (which is absent in M. tuberculosis) serves as a system suitability control, validating extraction efficiency and correcting for ion suppression during MS analysis.

Step 3: Non-Aqueous Reversed-Phase LC (NARP-LC)

-

Procedure: Transfer the lower organic phase, evaporate under

gas, and reconstitute in 100 µL of 1:1 isopropanol:methanol. Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).-

Mobile Phase A: Methanol with 0.1% formic acid.

-

Mobile Phase B: Isopropanol with 0.1% formic acid.

-

-

Causality: Standard aqueous reversed-phase LC fails to elute highly lipophilic molecules like MK-9. NARP-LC ensures sharp peak shape, prevents on-column precipitation of the polyisoprenoid chains, and facilitates efficient ionization.

Step 4: MS/MS Detection (MRM Mode)

-

Procedure: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific transitions for MK-9 (m/z 785.6 → 187.1) and MK-9(II-H2) (m/z 787.6 → 187.1)[6].

-

Causality: The m/z 187.1 product ion corresponds to the cleaved 2-methyl-1,4-naphthoquinone ring. Monitoring this highly specific transition eliminates background noise from complex membrane lipids, creating a self-validating readout strictly for menaquinone species[6].

Fig 3. Optimized workflow for the extraction and LC-MS/MS quantification of intracellular MK-9.

References

-

Discovery of bicyclic inhibitors against menaquinone biosynthesis - PMC Source: nih.gov URL: 7

-

Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence - PMC Source: nih.gov URL: 5

-

Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - PMC Source: nih.gov URL: 8

-

Bioenergetics of Mycobacterium: An Emerging Landscape for Drug Discovery - MDPI Source: mdpi.com URL: 1

-

Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - MDPI Source: mdpi.com URL: 3

-

Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? - PMC Source: nih.gov URL: 2

-

Partial Saturation of Menaquinone in Mycobacterium tuberculosis: Function and Essentiality of a Novel Reductase, MenJ - ACS Publications Source: acs.org URL: 6

-

Lysocin E Targeting Menaquinone in the Membrane of Mycobacterium tuberculosis Is a Promising Lead Compound for Antituberculosis Drugs | Antimicrobial Agents and Chemotherapy Source: asm.org URL: 9

-

Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC - NIH Source: nih.gov URL: 4

-

An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC Source: nih.gov URL: 10

Sources

- 1. mdpi.com [mdpi.com]

- 2. Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of bicyclic inhibitors against menaquinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Menaquinone-9 (MK-9) and MK-9(4H) in Propionibacterium freudenreichii: An Advanced Technical Guide

Topic: Menaquinone-9 (MK-9) Biosynthesis Pathway in Propionibacterium Species Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Menaquinones (Vitamin K2) are a class of lipoquinone cofactors essential for electron transport in bacteria and, in human physiology, for the activation of Gla-proteins involved in blood coagulation and bone metabolism.[1] Among industrial producers, Propionibacterium freudenreichii stands out as a GRAS (Generally Recognized As Safe) bacterium capable of synthesizing long-chain menaquinones, specifically Menaquinone-9 (MK-9) and its hydrogenated form Tetrahydromenaquinone-9 [MK-9(4H)] .

This guide provides a granular analysis of the biosynthetic machinery, regulatory bottlenecks, and metabolic engineering strategies required to optimize MK-9 yields. It integrates the classical men pathway with the Methylerythritol Phosphate (MEP) pathway and details self-validating analytical protocols for quantification.

The Biosynthetic Machinery

The biosynthesis of MK-9 in P. freudenreichii is a convergent process involving two distinct metabolic modules: the formation of the naphthoquinone nucleus via the shikimate pathway and the synthesis of the isoprenoid side chain via the MEP pathway.

Module A: The Naphthoquinone Core (Shikimate to DHNA)

Unlike some anaerobes that utilize the futalosine pathway, Propionibacterium species utilize the classical menaquinone pathway. The precursor Chorismate is diverted from aromatic amino acid biosynthesis.

-

Isochorismate Synthase (MenF): Isomerizes chorismate to isochorismate.[2] This is the first committed step.

-

SEPHCHC Synthase (MenD): A Thiamine Pyrophosphate (TPP)-dependent enzyme that catalyzes the addition of 2-ketoglutarate to isochorismate, forming 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC).[3]

-

SHCHC Synthase (MenH): Eliminates pyruvate to form 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).

-

OSB Synthase (MenC): Dehydrates SHCHC to form o-succinylbenzoate (OSB) .

-

OSB-CoA Synthetase (MenE): Activates OSB to OSB-CoA using ATP and CoA.

-

DHNA-CoA Synthase (MenB): Catalyzes the intramolecular Claisen condensation to form 1,4-dihydroxy-2-naphthoyl-CoA.[3]

-

Thioesterase: Hydrolyzes the CoA ester to release 1,4-dihydroxy-2-naphthoate (DHNA) .

-

Note: DHNA is a bifidogenic growth stimulator often excreted by P. freudenreichii under specific stress conditions, representing a yield loss for MK-9 if not coupled efficiently to the prenyl chain.

-

Module B: The Isoprenoid Side Chain (MEP Pathway)

P. freudenreichii utilizes the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway (also known as the non-mevalonate pathway) to generate the isoprene building blocks.[4]

-

DXP Synthase (DXS): Condenses Pyruvate and Glyceraldehyde-3-Phosphate (G3P) to form 1-deoxy-D-xylulose 5-phosphate (DXP). This is a major flux-controlling step.

-

DXP Reductoisomerase (DXR/IspC): Converts DXP to MEP.[5]

-

Polyprenyl Diphosphate Synthase: Successively condenses Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) to form the Nonaprenyl Diphosphate (C45-PP) tail.

Module C: Assembly and Modification

The convergence of the nucleus and the side chain occurs at the membrane.

-

DHNA Polyprenyltransferase (MenA): Alkylates DHNA with the nonaprenyl diphosphate chain. This reaction is driven by the loss of pyrophosphate and CO2, forming Demethylmenaquinone-9 (DMK-9) .

-

Methyltransferase (MenG/UbiE): Methylates DMK-9 at the C-2 position using S-adenosylmethionine (SAM) to form Menaquinone-9 (MK-9) .

-

Prenyl Reductase (Putative): In P. freudenreichii, a specific reductase saturates two isoprene units (likely the second and third from the ring) to produce MK-9(4H) .

Visualization: The MK-9 Biosynthetic Pathway

Caption: Convergent biosynthesis of MK-9(4H) in P. freudenreichii via Shikimate and MEP pathways.

Enzymology & Regulation: Critical Control Points

The MenA Bottleneck

The condensation catalyzed by MenA is often the rate-limiting step in menaquinone biosynthesis. MenA is an integral membrane protein. In Propionibacterium, the availability of the isoprenoid substrate (C45-PP) and the expression level of menA directly correlate with MK-9 yield.

-

Insight: Overexpression of menA alone can lead to the accumulation of demethylmenaquinone if menG (methyltransferase) activity is insufficient. Balanced co-expression is required.

Aerobic vs. Anaerobic Switching

P. freudenreichii is aerotolerant but typically grown anaerobically.

-

Anaerobic Conditions: Favors the production of propionate and biomass. MK-9 serves as the primary electron transport quinone for fumarate reductase.

-

Aerobic Shift: Introducing a microaerophilic or aerobic phase triggers a metabolic shift. While Propionibacterium can respire oxygen, oxidative stress can induce the accumulation of intracellular MK-9 as an antioxidant defense mechanism. However, excessive oxygenation may repress the men gene cluster if not carefully managed.

-

DHNA Excretion: Under certain conditions (often high carbon flux), DHNA accumulates and is excreted rather than prenylated. This indicates a kinetic mismatch between MenB and MenA.

Metabolic Engineering Strategies

To maximize MK-9(4H) production for drug development or nutraceutical applications, the following strategies are validated by field experience:

| Strategy | Target | Mechanism | Expected Outcome |

| Precursor Feeding | Shikimic Acid | Bypasses regulation of the early shikimate pathway. | Increases DHNA pool availability. |

| Gene Overexpression | dxs | Relieves the primary bottleneck in the MEP pathway. | Increases IPP/DMAPP flux for side-chain synthesis. |

| Gene Overexpression | menA + menG | Enhances the coupling of DHNA and prenyl chain. | Prevents intermediate accumulation; increases total MK-9. |

| Cofactor Engineering | SAM Synthetase | Increases S-adenosylmethionine availability. | Enhances the final methylation step (DMK-9 -> MK-9). |

| Process Control | Two-Stage Fermentation | Anaerobic growth (biomass) -> Microaerophilic shift. | Maximizes cell density first, then triggers secondary metabolite accumulation. |

Analytical Protocols: Extraction and Quantification

Accurate quantification of MK-9 and MK-9(4H) requires rigorous extraction to disrupt the thick Gram-positive cell wall of Propionibacterium.

Protocol: Lysozyme-Assisted Liquid Extraction

Reagents:

-

Lysozyme solution (20 mg/mL in TE buffer).

-

Extraction Solvent: Chloroform:Methanol (2:1 v/v).[6]

-

Internal Standard: Menaquinone-4 (MK-4) or Vitamin K1 (if not present in media).

Workflow:

-

Harvest: Centrifuge fermentation broth (5000 x g, 10 min) to collect cell pellet. Wash with PBS.

-

Lysis: Resuspend pellet in 2 mL TE buffer. Add 1 mL Lysozyme solution. Incubate at 37°C for 1 hour. Crucial for efficient extraction from Propionibacterium.

-

Extraction: Add 6 mL Chloroform:Methanol (2:1). Vortex vigorously for 2 min.

-

Phase Separation: Centrifuge at 3000 x g for 5 min. Collect the lower organic phase (Chloroform layer).

-

Drying: Evaporate the organic phase under Nitrogen gas stream at 30°C.

-

Reconstitution: Dissolve residue in 200 µL Isopropanol or Methanol for HPLC injection.

Protocol: HPLC Quantification

System: HPLC with UV detection (254 nm or 270 nm) or Fluorescence (Ex 240 nm, Em 430 nm) after post-column reduction. Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 250 mm). Mobile Phase: Methanol:Isopropanol (9:1) or Methanol:Dichloromethane (9:1). Isocratic elution.

Caption: Optimized extraction workflow for lipoquinones from Gram-positive Propionibacterium.

References

-

Genome Sequence of Type Strain: Koskinen, P., et al. (2015).[7] "Complete genome sequence of Propionibacterium freudenreichii DSM 20271(T)." Standards in Genomic Sciences. [Link]

-

Menaquinone Biosynthesis Review: Meganathan, R. (2001). "Ubiquinone and menaquinone biosynthesis." EcoSal Plus. [Link]

-

Metabolic Engineering for Vitamin K2: Liu, N., et al. (2019). "Metabolic engineering of Bacillus subtilis for enhanced production of menaquinone-7." Biotechnology for Biofuels. [Link] (Note: Provides mechanistic insights into MenA/MenG engineering applicable to Propionibacterium)

-

MK-9(4H) Quantification in Cheese: Manoury, E., et al. (2013).[1] "Quantitative measurement of tetrahydromenaquinone-9 in cheese fermented by propionibacteria." Journal of Dairy Science. [Link]

-

Propionibacterium Metabolism: Thierry, A., et al. (2011).[8] "New insights into physiology and metabolism of Propionibacterium freudenreichii." International Journal of Food Microbiology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. propionix.ru [propionix.ru]

In Vitro Antioxidant Properties of Long-Chain Menaquinones

A Technical Guide for Drug Development & Application Scientists

Executive Summary

For decades, the biological utility of Vitamin K was thought to be confined to

Crucially, this antioxidant activity is not driven by the canonical VKORC1 enzyme but by Ferroptosis Suppressor Protein 1 (FSP1) .[2] This guide details the mechanistic basis of this activity in long-chain menaquinones (e.g., MK-7, MK-9) and provides validated in vitro protocols for assessing their efficacy as ferroptosis inhibitors.

Part 1: Mechanistic Basis & Structure-Activity Relationship (SAR)

The antioxidant potency of long-chain menaquinones is defined by two structural components: the redox-active naphthoquinone ring and the lipophilic isoprenoid side chain.

1. The Redox Mechanism: The FSP1-VKH

Axis

Unlike the canonical Vitamin K cycle which is sensitive to warfarin, the antioxidant cycle is driven by FSP1 (a NAD(P)H-ubiquinone reductase).[3] FSP1 reduces the quinone form of Vitamin K to the hydroquinone (VKH

-

Radical Trapping: VKH

donates hydrogen atoms to lipid peroxyl radicals (LOO -

Regeneration: The resulting Vitamin K radical is recycled back to the quinone form, allowing the cycle to continue as long as FSP1 and NAD(P)H are available.

2. The Role of the Side Chain (MK-4 vs. MK-7)

While the naphthoquinone ring is identical across all Vitamin K vitamers (providing the same redox potential), the side chain dictates membrane retention and bioavailability .

-

MK-4 (Short-chain): Rapidly cleared; moderate membrane retention.

-

MK-7/MK-9 (Long-chain): The extended polyisoprenoid tail increases lipophilicity, facilitating deeper integration into the lipid bilayer where ferroptotic damage occurs. This structural feature suggests superior sustained protection in lipophilic environments compared to phylloquinone (K1) or MK-4.

Visualization: The Non-Canonical Vitamin K Antioxidant Cycle

The following diagram illustrates the FSP1-dependent reduction pathway that bypasses the warfarin-sensitive VKORC1 enzyme.

Caption: The FSP1-mediated reduction of Vitamin K to Hydroquinone (VKH2) traps lipid peroxyl radicals, inhibiting ferroptosis independently of the canonical VKORC1 pathway.[1][2][4][5][6][7]

Part 2: Experimental Protocols

To validate the antioxidant properties of long-chain menaquinones, researchers must move beyond standard DPPH assays (which perform poorly for lipophilic compounds) and utilize physiological lipid peroxidation models.

Protocol A: Cell-Free Liposomal Radical Trapping (FENIX Assay)

Purpose: To quantify the intrinsic radical-trapping activity of the menaquinone without cellular metabolic interference.

Materials:

-

Egg phosphatidylcholine (PC) liposomes.[3]

-

Probe: C11-BODIPY or STY-BODIPY (fluorescent lipid peroxidation sensor).

-

Initiator: DTUN (di-tert-butyl hyponitrite) or AAPH.

-

Enzyme System: Recombinant human FSP1 + NADH.

Workflow:

-

Liposome Preparation: Extrude Egg PC (100 nm diameter) in PBS.

-

Reaction Mix: Combine Liposomes (1 mM lipid), STY-BODIPY (1

M), and FSP1 (10-50 nM) in a 96-well black plate. -

Treatment: Add MK-7 (titrate 1-10

M). Controls: Vehicle (DMSO), -

Initiation: Add NADH (200

M) to activate FSP1, followed immediately by DTUN (50 -

Measurement: Monitor fluorescence decay (Ex/Em 488/518 nm) every 30 seconds for 60 minutes at 37°C.

Interpretation: A delay in fluorescence decay indicates successful radical trapping. Calculate the inhibition rate constant (

Protocol B: Cellular Ferroptosis Rescue Assay

Purpose: To determine if MK-7 can rescue cells from lethal lipid peroxidation in a biological context.

Cell Model: Pfa1 cells or HT-1080 cells (engineered GPX4-knockout or treated with GPX4 inhibitors).

Workflow:

-

Seeding: Seed cells at 3,000 cells/well in 96-well opaque plates. Allow adhesion (24h).

-

Induction: Treat cells with a ferroptosis inducer:

-

RSL3 (0.1 - 1.0

M): Direct GPX4 inhibitor. -

Erastin (1 - 10

M): System Xc- inhibitor.

-

-

Co-treatment: Simultaneously treat with MK-7 (0.1 - 10

M).-

Note: Ensure MK-7 is pre-dissolved in ethanol/DMSO and diluted into media to prevent precipitation.

-

-

Incubation: 24 hours at 37°C, 5% CO

. -

Viability Readout: Add CellTiter-Glo (ATP quantification) or AquaBluer. Measure luminescence/fluorescence.

Validation Step: To confirm the mechanism is FSP1-dependent, co-treat with iFSP1 (an FSP1 inhibitor). If MK-7 protection is lost upon iFSP1 addition, the mechanism is confirmed.

Visualization: Experimental Screening Cascade

Caption: Screening cascade to validate FSP1-dependent antioxidant activity of menaquinones.

Part 3: Data Analysis & Benchmarking

When analyzing results, compare long-chain menaquinones against established benchmarks.

Table 1: Comparative Efficacy Metrics (Theoretical/Literature Based)

| Compound | EC50 (Ferroptosis Rescue) | Lipophilicity (LogP) | FSP1 Reduction Rate | Bioavailability (In Vivo) |

| Phylloquinone (K1) | ~100-200 nM | High | High | Moderate |

| Menaquinone-4 (MK-4) | ~50-100 nM | Moderate | High | Low (Rapid Clearance) |

| Menaquinone-7 (MK-7) | < 50 nM (Predicted) | Very High | High | High (Half-life ~3 days) |

| ~10-50 nM | High | N/A (Direct RTA) | High |

Note: While the FSP1 reduction rate is similar across K-vitamers due to the conserved quinone ring, MK-7's high LogP allows for superior retention in the lipid bilayer, potentially lowering the effective concentration (EC50) required for protection in vivo.

Challenges & Considerations

-

Solubility: Long-chain menaquinones are extremely hydrophobic. In aqueous in vitro buffers, they may precipitate or stick to plasticware. Mitigation: Use glass-coated plates or include BSA (0.1%) in the media to act as a carrier, mimicking serum transport.

-

Light Sensitivity: Vitamin K is photodegradable. All experiments must be conducted in low-light conditions (amber tubes).

-

Interference: Avoid using MTT assays, as the redox activity of quinones can directly reduce tetrazolium salts, yielding false positives. Use ATP-based assays (CellTiter-Glo) instead.

References

-

Mishima, E., et al. (2022).[6][7][8][9] A non-canonical vitamin K cycle is a potent ferroptosis suppressor.[1][2][3][5][7][8][10] Nature, 608, 778–783.[8][10]

-

Doll, S., et al. (2019). FSP1 is a glutathione-independent ferroptosis suppressor. Nature, 575, 693–698.

-

Bersuker, K., et al. (2019). The CoQ oxidoreductase FSP1 acts parallel to GPX4 to inhibit ferroptosis.[3][4] Nature, 575, 688–692.

-

Sato, T., et al. (2012). Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women. Nutrition Journal, 11, 93.

-

Kagan, V.E., et al. (2017). Oxidized arachidonic and adrenic PEs navigate cells to ferroptosis. Nature Chemical Biology, 13, 81–90.

Sources

- 1. scitechdaily.com [scitechdaily.com]

- 2. helmholtz-munich.de [helmholtz-munich.de]

- 3. A non-canonical vitamin K cycle is a potent ferroptosis suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oncology Reports [spandidos-publications.com]

- 5. Research News - Vitamin K Prevents Cell Death: A New Function for a Long-known Molecule | Tohoku University [tohoku.ac.jp]

- 6. Vitamin K - prevents cell death: a new function for a long-known molecule [helmholtz-munich.de]

- 7. news-medical.net [news-medical.net]

- 8. A non-canonical vitamin K cycle is a potent ferroptosis suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tohoku University report new function of vitamin K ― prevention of cell death | News | Science Japan [sj.jst.go.jp]

- 10. A non-canonical vitamin K cycle is a potent ferroptosis suppressor [ideas.repec.org]

Technical Guide: Menaquinone-9 (MK-9) in Fermented Dairy Matrices

Biosynthesis, Quantification, and Pharmacokinetics

Executive Summary

Menaquinone-9 (MK-9) represents a distinct, lipophilic vitamer of Vitamin K2 predominantly synthesized by Propionibacterium and Lactococcus species during the fermentation of hard cheeses. Unlike the short-chain MK-4 (tissue-derived) or MK-7 (bacillus-derived), MK-9 is uniquely characterized by its extended polyisoprenoid side chain and its specific accumulation in the fat globules of Swiss-type and Gouda-type cheeses.

This guide provides a technical analysis of MK-9, detailing the biosynthetic pathways utilized by Propionibacterium freudenreichii, quantitative profiling across dairy matrices, and validated HPLC-FLD protocols for extraction from lipid-rich substrates.

The Biochemistry of MK-9

Structural Distinction

Vitamin K2 (menaquinone) comprises a naphthoquinone ring structure with a variable isoprenoid side chain.[1][2][3][4] MK-9 contains nine isoprene units.

-

Lipophilicity: The extended tail renders MK-9 highly lipophilic (logP > 10), necessitating lipid-transport mechanisms (chylomicrons/LDL) for bioavailability.

-

Stability: In cheese matrices, MK-9 is remarkably stable, resisting thermal degradation during standard processing, though it remains sensitive to UV light.

The "Cheese Eye" Correlation

There is a direct, mechanistic link between the formation of "eyes" (holes) in Swiss-type cheeses and MK-9 content.

-

Causality: Propionibacterium freudenreichii ferments lactate into propionate, acetate, and CO₂.[5]

-

The Result: The CO₂ creates the eyes; the metabolic activity concurrently drives the electron transport chain where MK-9 serves as the essential quinone electron shuttle. Therefore, more eyes often correlate with higher MK-9 content.

Microbial Biosynthesis: The DHNA Pathway

The production of MK-9 is not a byproduct but a survival mechanism for P. freudenreichii during anaerobic respiration. The bacterium utilizes the shikimate pathway to synthesize the naphthoquinone ring.

Key Enzymatic Steps

-

Chorismate to Isochorismate: Catalyzed by MenF.

-

Ring Formation: MenD and MenH convert isochorismate to o-succinylbenzoate (OSB).

-

The Precursor: OSB is converted to 1,4-dihydroxy-2-naphthoic acid (DHNA) . DHNA is a bifunctional metabolite: it is both a precursor to MK-9 and a bioactive signaling molecule with anti-inflammatory properties.

-

Prenylation: The enzyme MenA attaches the nonaprenyl (9-unit) diphosphate side chain to DHNA to form demethylmenaquinone-9.

-

Methylation: MenG catalyzes the final methylation to yield active MK-9.

Pathway Visualization

The following diagram illustrates the biosynthetic flow within Propionibacterium freudenreichii.

Figure 1: The DHNA-dependent biosynthetic pathway of MK-9 in Propionibacteria. DHNA serves as the critical ring precursor before prenylation.

Content Profiling in Dairy Matrices

MK-9 content varies drastically based on the starter culture and ripening time. Hard cheeses fermented with propionibacteria (Swiss-type) or specific lactococci (Dutch-type) consistently yield the highest concentrations.

Quantitative Data (Standardized)

Data aggregated from HPLC-FLD analyses (Sources: Manoury et al., USDA, Vermeer et al.).

| Dairy Product | Primary Fermentation Organism | MK-9 Content (µ g/100g ) | Total Vitamin K2 (µ g/100g ) | Notes |

| Jarlsberg | P. freudenreichii | 40.0 – 65.0 | 70 – 80 | Highest recorded MK-9(4H) content. |

| Emmental | P. freudenreichii | 20.0 – 50.0 | 40 – 60 | Correlates with "eye" formation. |

| Gouda | Lactococcus spp. | 15.0 – 30.0 | 20 – 40 | Increases significantly with ripening (>12 weeks). |

| Edam | Lactococcus spp. | 10.0 – 25.0 | 15 – 35 | Moderate content. |

| Cheddar | Lactococcus / Lactobacillus | 5.0 – 10.0 | 10 – 15 | Lower MK-9; starter cultures vary. |

| Brie/Camembert | Penicillium (mold) | < 5.0 | 5 – 10 | Mostly MK-4 unless specific bacterial starters used. |

| Yogurt | L. bulgaricus / S. thermophilus | < 1.0 | 1 – 2 | Negligible unless fortified. |

Critical Variables

-

Ripening Time: MK-9 accumulation is not immediate.[6] It peaks during the warm room curing phase of Swiss cheese production (2-4 weeks) and continues to stabilize during aging.

-

Fat Content: As a fat-soluble vitamin, MK-9 retention is strictly proportional to the fat content of the curd. Low-fat variants of Jarlsberg/Gouda show significantly reduced MK-9 recovery (up to 60% loss).

Analytical Methodologies

Accurate quantification of MK-9 in cheese is challenging due to the triglyceride matrix which interferes with chromatographic separation.

The "Lipase" Advantage

Standard solvent extraction often fails to release MK-9 trapped within fat globules. The inclusion of a lipase digestion step is the industry standard for maximizing recovery.

Validated Protocol: HPLC-FLD with Post-Column Reduction

Principle: Vitamin K quinones are not naturally fluorescent. They must be reduced to hydroquinones (using Zinc or Platinum) to be detected by fluorescence.

Step-by-Step Workflow:

-

Sample Prep: Homogenize 2g of cheese.

-

Enzymatic Digestion: Add Lipase (Type VII from Candida rugosa) in phosphate buffer. Incubate at 37°C for 1 hour. Rationale: Breaks down triglycerides to release lipophilic vitamins.

-

Extraction: Add 10mL n-Hexane and 5mL Isopropanol. Vortex and centrifuge. Collect organic upper layer.

-

Cleanup (SPE): Pass hexane extract through a Silica Solid Phase Extraction (SPE) cartridge to remove polar impurities. Elute K2 fraction with 5% ether in hexane.

-

Evaporation: Dry under nitrogen gas; reconstitute in methanol.

-

Chromatography (HPLC):

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase: Methanol/Ethanol (isocratic).

-

Post-Column Reactor: Zinc powder column (reduces Quinone -> Hydroquinone).

-

Detection: Fluorescence (Excitation: 243nm, Emission: 430nm).

-

Analytical Workflow Diagram

Figure 2: Validated workflow for MK-9 extraction and quantification from high-fat dairy matrices.

Clinical & Pharmacological Implications

For drug development professionals, MK-9 offers a unique pharmacokinetic profile compared to the more common MK-4 and MK-7.[7]

Pharmacokinetics (PK)

-

Half-Life: MK-9 exhibits a prolonged half-life in human plasma, potentially exceeding the 72-hour window observed with MK-7. This is attributed to its high lipophilicity and incorporation into Low-Density Lipoproteins (LDL).

-

Bioavailability: While MK-7 is often cited as the most bioavailable, MK-9's absorption is highly dependent on the food matrix. The "cheese matrix effect" (high fat) significantly enhances MK-9 uptake compared to isolated supplements.

Therapeutic Targets

-

Cardiovascular: Activation of Matrix Gla Protein (MGP) to inhibit arterial calcification.[7] The long half-life suggests MK-9 could provide steady-state activation of MGP better than short-chain analogs.

-

Neuroprotection: Emerging research suggests longer-chain menaquinones (MK-9, MK-10) may play a role in myelin synthesis and protection against oxidative stress in neuronal cells.

References

-

Vermeer, C., et al. (2018). Menaquinone Content in Cheese. Nutrients. Available at: [Link]

-

Manoury, E., et al. (2013).[8][9] Quantitative measurement of vitamin K2 (menaquinones) in various fermented dairy products using a reliable high-performance liquid chromatography method. Journal of Dairy Science. Available at: [Link]

-

Fu, X., et al. (2017).[8][10] Multiple Vitamin K Forms Exist in Dairy Foods. Current Developments in Nutrition (USDA). Available at: [Link]

-

Hojo, K., et al. (2007).[9][11] Quantitative measurement of tetrahydromenaquinone-9 in cheese fermented by propionibacteria. Journal of Dairy Science. Available at: [Link]

-

Thierry, A., et al. (2011). New insights into physiology and metabolism of Propionibacterium freudenreichii. International Journal of Food Microbiology. Available at: [Link]

Sources

- 1. MK4 vs MK7 Vitamin K2 - Which One is Better | MediQ7 [mediq7.com]

- 2. huskiecommons.lib.niu.edu [huskiecommons.lib.niu.edu]

- 3. researchgate.net [researchgate.net]

- 4. LT035 Analysis of vitamin K in foods using HPLC with column-switching | Technical Support | GL Sciences [glsciences.com]

- 5. The Complete Genome of Propionibacterium freudenreichii CIRM-BIA1T, a Hardy Actinobacterium with Food and Probiotic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. codeage.com [codeage.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Publication : USDA ARS [ars.usda.gov]

- 11. Quantitative measurement of tetrahydromenaquinone-9 in cheese fermented by propionibacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Genetic Regulation of menA and menG in MK-9 Synthesis: A Technical Guide

The following technical guide details the genetic and biochemical regulation of menA and menG in the context of Menaquinone-9 (MK-9) biosynthesis.

Executive Summary

Menaquinone-9 (MK-9) is the predominant lipoquinone in Actinobacteria, including Mycobacterium tuberculosis and Corynebacterium glutamicum. It serves as the essential electron transport chain (ETC) shuttle, driving oxidative phosphorylation and ATP synthesis.

The biosynthesis of MK-9 hinges on two terminal membrane-associated steps:

-

Prenylation: Catalyzed by MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase).

-

Methylation: Catalyzed by MenG (Demethylmenaquinone methyltransferase).[1]

Unlike the upstream cytosolic pathway (menFDHBCE), which builds the naphthoate ring, menA and menG operate at the lipid-water interface. Their regulation is distinct, involving allosteric feedback loops , cofactor availability (SAM) , and spatial sequestration within the Intracellular Membrane Domain (IMD). This guide dissects these mechanisms to support metabolic engineering and drug targeting efforts.

Molecular Mechanism of Action

MenA: The Lipophilicity Gatekeeper

Enzyme: 1,4-dihydroxy-2-naphthoate octaprenyltransferase (EC 2.5.1.74) Localization: Plasma Membrane (PM-CW)

MenA catalyzes the convergence of the soluble shikimate pathway product, 1,4-dihydroxy-2-naphthoate (DHNA) , with the hydrophobic isoprenoid precursor, octaprenyl diphosphate (OPP) (or nonaprenyl diphosphate in MK-9 producers).

-

Mechanism: MenA employs a magnesium-dependent ionization-condensation-elimination mechanism. It anchors the hydrophilic DHNA headgroup to the membrane before attaching the 45-carbon (nonaprenyl) tail.

-

Criticality: This step renders the metabolite membrane-bound. The product is Demethylmenaquinone-9 (DMK-9) .[1]

MenG: The Activation Switch

Enzyme: Demethylmenaquinone methyltransferase (EC 2.1.1.163) Localization: Intracellular Membrane Domain (IMD)

MenG performs the final C-methylation at the C-2 position of the naphthoquinone ring.

-

Cofactor: S-adenosylmethionine (SAM).[1]

-

Mechanism: MenG transfers a methyl group from SAM to DMK-9, generating Menaquinone-9 (MK-9) and S-adenosylhomocysteine (SAH).

-

Significance: Methylation lowers the reduction potential of the quinone, optimizing it for electron transport. In M. tuberculosis, MenG is essential; its depletion leads to DMK-9 accumulation and ATP starvation.[2]

Genetic and Metabolic Regulation[3][4][5][6]

The regulation of menA and menG is not governed by a single "master switch" but rather a distributed network of feedback loops and cofactor sensors.

The DHNA-MenD Feedback Loop (M. tuberculosis)

Recent structural biology has revealed a critical protein-level regulatory mechanism. DHNA , the substrate for MenA, acts as a feedback inhibitor for MenD (the first committed step enzyme).

-

Logic: If MenA activity is low (or membrane integration is stalled), DHNA accumulates in the cytosol.

-

Action: DHNA binds to the allosteric Domain II of MenD.[3]

-

Result: Inhibition of MenD prevents toxic accumulation of naphthoate intermediates and halts flux until MenA clears the bottleneck. This couples cytosolic synthesis to membrane integration.

The McbR-SAM Axis (C. glutamicum)

In industrial producers like C. glutamicum, MenG activity is tightly coupled to sulfur metabolism via the transcriptional repressor McbR (TetR-family).

-

Regulator: McbR represses genes involved in methionine and SAM synthesis (metK, metY).[4]

-

Effector: S-adenosylhomocysteine (SAH), the byproduct of MenG, relieves McbR repression.

-

Causality: High MenG activity produces SAH

SAH binds McbR

Spatial Regulation (The IMD Concept)

In Mycobacteria, MenG is not randomly distributed. It is enriched in the Intracellular Membrane Domain (IMD) , a specialized sub-polar membrane region.

-

Implication: Metabolic channeling. MenA (promiscuous localization) feeds DMK-9 to the IMD, where MenG and MenJ (reductase) finalize the molecule. Disrupting this spatial organization is a valid antimicrobial strategy.

Visualization: Regulatory Pathway

The following diagram illustrates the MK-9 biosynthetic flow, highlighting the DHNA feedback loop and the McbR-SAM regulatory circuit.

Caption: MK-9 Biosynthesis Regulation. Note the DHNA feedback inhibition on MenD and the McbR-mediated control of SAM supply for MenG.

Experimental Protocols

Protocol: MenA Activity Assay (Membrane Fraction)

Purpose: To validate MenA functionality or screen inhibitors. This assay relies on the distinct solubility of the product (DMK-9) compared to the substrate (DHNA).

Reagents:

-

Buffer A: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.1% CHAPS.

-

Substrates: [1-14C]DHNA (Radiolabeled), Nonaprenyl diphosphate (NPP) or Farnesyl diphosphate (FPP) as a surrogate.

-

Extraction: Hexane:Isopropanol (3:2 v/v).

Step-by-Step Workflow:

-

Membrane Preparation: Harvest log-phase cells (M. tb or E. coli surrogate). Lyse via French press. Centrifuge at 100,000 x g for 60 min. Resuspend pellet in Buffer A.

-

Reaction Setup: In a glass tube, mix:

-

50 µg Membrane Protein

-

50 µM [1-14C]DHNA

-

100 µM NPP (lipid substrate)

-

Adjust volume to 200 µL with Buffer A.

-

-

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Add 400 µL Methanol to quench.

-

Extraction: Add 1 mL Hexane. Vortex vigorously for 1 min. Centrifuge to separate phases.

-

Causality: Unreacted DHNA remains in the aqueous/methanol phase. The hydrophobic product (DMK-9) partitions into the hexane layer.

-

-

Quantification: Transfer 500 µL of the upper hexane layer to a scintillation vial. Add fluid and count CPM.

Protocol: HPLC Quantification of MK-9 vs. DMK-9

Purpose: To assess MenG efficiency in vivo.

Workflow:

-

Lipid Extraction: Extract 50 mg wet cell pellet with 2 mL Chloroform:Methanol (2:1). Vortex 2 hrs.

-

Phase Separation: Add 0.5 mL 0.9% NaCl. Spin. Collect lower chloroform phase. Dry under N₂ gas.

-

HPLC Setup:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Methanol:Isopropanol (9:1).

-

Detection: UV at 248 nm (quinone absorption) or Mass Spec (MRM mode).

-

-

Analysis:

-

DMK-9 elutes earlier than MK-9 due to the lack of the methyl group (slightly less hydrophobic).

-

Calculate Conversion Ratio:

.

-

Metabolic Engineering Strategies

For researchers aiming to overproduce MK-9 (Vitamin K2), the following genetic interventions are recommended based on the regulatory logic:

| Target Gene | Strategy | Rationale |

| MenA | Overexpression (Strong Promoter) | Pulls flux from the cytosolic pathway; prevents DHNA accumulation and subsequent feedback inhibition of MenD. |

| MenD | Point Mutation (R277A in M. tb) | Desensitizes MenD to DHNA feedback inhibition, allowing unregulated flux into the pathway. |

| MenG | Co-expression with MetK | MenG is often limited by SAM availability. Overexpressing SAM synthase (metK) ensures the methylation step is not rate-limiting. |

| dxs/dxr | Overexpression | Upregulates the MEP pathway to increase the pool of Isopentenyl Pyrophosphate (IPP), the building block for the prenyl tail used by MenA. |

References

-

Allosteric regulation of menaquinone (vitamin K2) biosynthesis in the human pathogen Mycobacterium tuberculosis . Source: Journal of Biological Chemistry (JBC). URL:[Link]

-

Demethylmenaquinone Methyl Transferase (MenG) Is a Membrane Domain-Associated Protein Essential for Menaquinone Homeostasis . Source: Frontiers in Microbiology. URL:[Link]

-

The McbR repressor modulated by the effector substance S-adenosylhomocysteine controls directly the transcription of a regulon involved in sulphur metabolism of Corynebacterium glutamicum .[5] Source: Molecular Microbiology (PubMed). URL:[Link]

-

Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence . Source: Molecular Microbiology (PMC). URL:[Link]

-

Increasing Vitamin K2 Synthesis in Bacillus subtilis by Controlling the Expression of MenD and Stabilizing MenA . Source: ACS Synthetic Biology. URL:[Link]

Sources

- 1. A Novel Small-Molecule Inhibitor of the Mycobacterium tuberculosis Demethylmenaquinone Methyltransferase MenG Is Bactericidal to Both Growing and Nutritionally Deprived Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Demethylmenaquinone Methyl Transferase Is a Membrane Domain-Associated Protein Essential for Menaquinone Homeostasis in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric regulation of menaquinone (vitamin K2) biosynthesis in the human pathogen Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The putative transcriptional repressor McbR, member of the TetR-family, is involved in the regulation of the metabolic network directing the synthesis of sulfur containing amino acids in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The McbR repressor modulated by the effector substance S-adenosylhomocysteine controls directly the transcription of a regulon involved in sulphur metabolism of Corynebacterium glutamicum ATCC 13032 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physiological Distinctions Between Menaquinone-9 (MK-9) and Menaquinone-4 (MK-4)

Executive Summary: The "Circulating Reservoir" vs. The "Tissue Signal"

In the landscape of Vitamin K2 research, Menaquinone-4 (MK-4) and Menaquinone-9 (MK-9) represent two distinct physiological paradigms. While both function as cofactors for gamma-glutamyl carboxylase (GGCX), their pharmacokinetic behaviors and non-canonical signaling roles diverge significantly.

The Core Distinction:

-

Menaquinone-9 (MK-9) acts as a long-duration lipophilic reservoir . It is primarily of bacterial origin (fermented foods), binds avidly to Low-Density Lipoproteins (LDL), and exhibits a multi-day half-life, ensuring sustained delivery to extra-hepatic tissues.

-

Menaquinone-4 (MK-4) functions as a transient tissue-specific signaling molecule . It is synthesized endogenously via the UBIAD1 enzyme, has a half-life measured in minutes to hours, and possesses unique nuclear receptor (PXR/SXR) ligand activity that MK-9 lacks.

This guide dissects these differences to inform experimental design and therapeutic formulation.

Physicochemical & Structural Basis

The physiological divergence begins with the isoprenoid side chain. MK-9's extended lipophilic tail dictates its transport and clearance.

| Feature | Menaquinone-4 (MK-4) | Menaquinone-9 (MK-9) |

| IUPAC Name | Menatetrenone | Menaquinone-9 |

| Isoprenyl Units | 4 | 9 |

| Molecular Weight | 444.65 g/mol | 785.23 g/mol |

| Lipophilicity (LogP) | ~6.0 - 7.0 | > 10.0 (Extreme Lipophilicity) |

| Primary Origin | Endogenous conversion (UBIAD1); Animal tissue | Bacterial fermentation (Cheese, Dairy) |

| Transport Vehicle | Triglyceride-Rich Lipoproteins (TRL) -> Rapid Clearance | LDL / VLDL -> Long Circulation |

Pharmacokinetics: The Critical Differentiator

The most significant barrier to interchangeability in drug development is the pharmacokinetic profile.

Absorption and Transport

-

MK-9: Due to its extreme lipophilicity, MK-9 is incorporated into chylomicrons and subsequently repackaged by the liver into VLDL and LDL particles. This association with LDL allows MK-9 to circulate for days, effectively "hitchhiking" to extra-hepatic tissues (bone, arterial wall) that express LDL receptors.

-

MK-4: While absorbed well, MK-4 does not bind stably to LDL. It is rapidly cleared from the blood by the liver and excreted or metabolized. High serum levels of MK-4 are difficult to maintain without frequent dosing.

Half-Life Comparison

-

MK-4:

. Undetectable in serum < 8 hours post-ingestion. -

MK-9:

. Analogous to MK-7, MK-9 exhibits a multi-day residence time, allowing for steady-state accumulation with daily dosing.

Figure 1: Differential pharmacokinetic fate. MK-9 is repackaged into LDL for systemic distribution, while MK-4 is rapidly cleared.

Physiological Mechanisms: Canonical vs. Non-Canonical

Canonical Function: Gamma-Carboxylation

Both MK-4 and MK-9 serve as cofactors for Gamma-Glutamyl Carboxylase (GGCX) . They convert Glu residues to Gla residues in proteins like Osteocalcin and Matrix Gla Protein (MGP).

-

Efficacy: In vitro, both are effective. In vivo, MK-9 is often more potent for extra-hepatic carboxylation simply because it reaches the target tissues (bone, vessel walls) more effectively due to its LDL transport.

Non-Canonical Function: The PXR/SXR Pathway (MK-4 Specific)

This is the defining "drug-like" property of MK-4.

-

Mechanism: MK-4 is a specific ligand for the Pregnane X Receptor (PXR) (also known as SXR).[1]

-

Effect: Activation of PXR by MK-4 induces the transcription of genes involved in bone remodeling (e.g., Tsukushi, Matrilin-2) and detoxification (e.g., CYP3A4).

-

Contrast: MK-9 does not show significant direct affinity for PXR in most assays. Its influence on gene expression is likely indirect (via conversion to MK-4).

The UBIAD1 Conversion Pathway

A critical physiological nuance is that MK-9 can serve as a precursor to MK-4. The enzyme UBIAD1 (UbiA prenyltransferase domain-containing protein 1) cleaves the side chain of phylloquinone or long-chain menaquinones (like MK-9) to release menadione (K3), which is then prenylated to form MK-4 intracellularly.[2][3][4][5]

-

Implication: High dietary MK-9 can raise tissue MK-4 levels, but the reverse is not true.

Figure 2: Signaling divergence. MK-9 feeds the carboxylation pathway and serves as a precursor. MK-4 uniquely activates the PXR nuclear receptor.

Experimental Protocols

To validate these differences in a research setting, specific methodologies are required.

Protocol: Differential Extraction & LC-MS/MS Analysis

Separating MK-4 from MK-9 requires careful chromatographic optimization due to the massive lipophilicity difference.

Reagents:

-

Internal Standards:

-MK-4 and -

Extraction Solvent: Hexane:Ethanol (4:1 v/v).

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm).

Step-by-Step Workflow:

-

Sample Prep: Aliquot 200 µL plasma/tissue homogenate. Add 10 µL Internal Standard.

-

Protein Precipitation: Add 400 µL Ethanol to denature lipoproteins. Vortex 30s.

-

Extraction: Add 800 µL Hexane. Vortex vigorously 2 mins. Centrifuge 1000 x g for 5 mins.

-

Recovery: Transfer upper hexane layer to a new tube. Evaporate to dryness under

gas at 37°C. -

Reconstitution: Dissolve residue in 100 µL Methanol/Isopropanol (1:1).

-

LC-MS/MS Conditions:

-

Mobile Phase A: Methanol + 0.1% Formic Acid (FA).

-

Mobile Phase B: Isopropanol + 0.1% FA.

-

Gradient: Start 50% B, ramp to 99% B over 8 mins (Required to elute MK-9).

-

Transitions:

-

MK-4: 445.3

187.1 -

MK-9: 785.6

187.1

-

-

Protocol: PXR Activation Assay (Luciferase Reporter)

To confirm MK-4 specificity:

-

Transfection: Transfect HepG2 or LS180 cells with a PXR expression vector and a CYP3A4-promoter luciferase reporter plasmid.

-

Treatment: Treat cells with vehicle (DMSO), MK-4 (10 µM), and MK-9 (10 µM) for 24 hours. Positive control: Rifampicin.

-

Readout: Measure luminescence.

-

Expected Result: MK-4 induces 5-10x fold increase; MK-9 induces negligible increase (< 2x) unless significant conversion to MK-4 occurs intracellularly (which can be blocked by UBIAD1 inhibitors).

Implications for Drug Development[1][6][7]

| Development Aspect | Implication |

| Dosing Frequency | MK-4: Requires TID (3x daily) dosing (e.g., 15 mg TID for osteoporosis) to maintain efficacy. MK-9: Potentially QD (Once daily) due to LDL buffering. |

| Formulation | MK-9: Requires oil-based or lipid-matrix formulations to ensure chylomicron uptake. MK-4: More amenable to standard solid dosage but stability is lower. |

| Therapeutic Target | MK-4: Acute signaling modulation (e.g., gene transcription, mitochondrial rescue). MK-9: Chronic calcification prevention (MGP carboxylation) via steady-state tissue loading. |

References

-

Sato, T., et al. (2003). "MK-4 is a ligand for the nuclear receptor SXR." Science. Link

-

Schurgers, L. J., & Vermeer, C. (2002). "Differential lipoprotein transport pathways of K-vitamins in healthy subjects." Biochimica et Biophysica Acta (BBA). Link

-

Nakagawa, K., et al. (2010). "Identification of UBIAD1 as a novel human menaquinone-4 biosynthetic enzyme." Nature. Link

-

Shearer, M. J., & Newman, P. (2008). "Metabolism and cell biology of vitamin K." Thrombosis and Haemostasis. Link

-

Su, X., et al. (2020). "A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS." Restek Application Notes. Link

-

Tabb, M. M., et al. (2003). "Vitamin K2 regulation of bone homeostasis is mediated by the steroid and xenobiotic receptor SXR." Journal of Biological Chemistry. Link

Sources

- 1. New Aspects of Vitamin K Research with Synthetic Ligands: Transcriptional Activity via SXR and Neural Differentiation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of UBIAD1 as a novel human menaquinone-4 biosynthetic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Schnyder corneal dystrophy-associated UBIAD1 is defective in MK-4 synthesis and resists autophagy-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naturally occurring UBIAD1 mutations differentially affect menaquinone biosynthesis and vitamin K-dependent carboxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced ER-associated degradation of HMG CoA reductase causes embryonic lethality associated with Ubiad1 deficiency | eLife [elifesciences.org]

Methodological & Application

Application Notes and Protocols for the Extraction of Menaquinone-9 from Bacterial Biomass

Abstract

This comprehensive guide provides a detailed protocol for the extraction, purification, and quantification of Menaquinone-9 (MK-9), a vital long-chain vitamin K2, from bacterial biomass. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development, offering a blend of established techniques and modern, optimized approaches. This document emphasizes the scientific principles underpinning each procedural step, ensuring a thorough understanding of the entire workflow, from initial cell culture to final analysis. The protocols are structured to be self-validating, with in-text citations to authoritative sources and a complete reference list for further consultation.

Introduction: The Significance of Menaquinone-9

Menaquinone-9 (MK-9), a member of the vitamin K2 family, is a fat-soluble vitamin characterized by a 2-methyl-1,4-naphthoquinone ring and a side chain of nine isoprenyl units.[1][2] Primarily of microbial origin, MK-9 is a critical component of the electron transport chain in many bacterial species.[3] In humans, long-chain menaquinones like MK-9 are associated with various physiological benefits, including roles in bone metabolism and cardiovascular health.[4] The extraction and purification of MK-9 from bacterial sources are essential for research into its biological functions and for the development of novel therapeutics and nutraceuticals.

Bacteria are the primary producers of menaquinones, with species such as Lactococcus lactis and propionibacteria being notable producers of MK-9.[2] This guide will focus on the extraction of MK-9 from bacterial biomass, providing a robust framework for obtaining high-purity MK-9 for downstream applications.

Overall Workflow for MK-9 Extraction and Purification

The extraction and purification of MK-9 from bacterial biomass is a multi-step process that can be broadly categorized into the following stages:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Engineering Lactococcus lactis for Increased Vitamin K2 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A rapid and efficient method for the extraction and identification of menaquinones from Actinomycetes in wet biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Sensitivity HPLC-FLD Analysis of Menaquinone-9 (MK-9) via Post-Column Zinc Reduction

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, high-sensitivity method for the quantification of Menaquinone-9 (MK-9).[1] It synthesizes established protocols with field-proven optimization strategies.[1]

Introduction & Scientific Rationale

Menaquinone-9 (MK-9) is a long-chain subtype of Vitamin K2, predominantly produced by bacterial fermentation (e.g., in dairy products) and the gut microbiota.[1] Unlike Vitamin K1 (phylloquinone), MK-9 exhibits distinct pharmacokinetics and tissue distribution, making its precise quantification critical for studies on osteoporosis and cardiovascular calcification.[1]

The Challenge: Native Vitamin K compounds (quinones) exhibit negligible fluorescence, rendering direct fluorescence detection (FLD) impossible.[1] UV detection is often insufficiently sensitive for biological matrices (serum/tissue) where MK-9 exists in low ng/mL concentrations.[1]

The Solution: This method utilizes Post-Column Reduction (PCR) .[2][3] After separation on a C18 column, the eluent passes through a solid-phase reactor packed with metallic zinc.[4] This reduces the non-fluorescent quinone moiety to a highly fluorescent hydroquinone, enabling femtomole-level detection sensitivity.

Mechanism of Action

The reduction process is chemically driven by the oxidation of metallic zinc in an acidic medium, donating protons to the quinone structure:

[1]The resulting hydroquinone emits intense fluorescence at 430 nm when excited at 248 nm .

Instrumentation & Workflow Visualization[1]

Experimental Configuration

The system requires a standard HPLC configuration modified with a post-column reactor placed between the analytical column and the detector.

Figure 1: Schematic of the HPLC-FLD system with post-column zinc reduction. The reactor is positioned immediately after the analytical column to minimize band broadening.

Materials & Reagents

Reagents (HPLC Grade or Higher)

-

Menaquinone-9 Standard: (Purity >95%).[1] Store at -20°C, protected from light.

-

Zinc Dust: <10 µm particle size (Critical for packing density and surface area).

-

Zinc Acetate: Catalyst for the reduction reaction.

-

Acetic Acid (Glacial): Proton source.[1]

-

Solvents: Methanol, Isopropanol, Hexane, Ethanol.[1]

Mobile Phase Preparation

The mobile phase serves a dual purpose: eluting the analyte and providing the chemical environment for reduction.

Composition:

-

Solvent A: Methanol (900 mL)

-

Solvent B: Dichloromethane or Isopropanol (100 mL) - Adjust based on retention needs.[1]

-

Additives: Dissolve 1.4 g Zinc Chloride (or Acetate) and 10 mL Acetic Acid per liter of mobile phase.

-

Filtration: Filter through 0.45 µm nylon membrane. Do not degas excessively as some dissolved oxygen helps maintain the zinc surface active state, though excessive oxygen consumes zinc.

Detailed Protocol

Phase 1: Preparation of the Zinc Reactor (Critical Step)

The stability of the baseline and reduction efficiency depends entirely on the packing quality of the zinc column.

-

Hardware: Use a stainless steel guard column housing (e.g., 20 x 4.0 mm).

-

Activation: Wash 2g of Zinc dust with 10% nitric acid (1 min), then rinse thoroughly with water, then methanol. This removes the oxide layer.

-

Slurry Packing: Suspend the activated zinc in methanol. Connect the empty column to a packing pump (or syringe if low pressure).

-

Packing: Pump the slurry into the column at high flow (2-3 mL/min) to ensure a dense bed. Tap the column gently to settle particles.

-

Capping: Install frits (2 µm porosity) on both ends to prevent zinc leakage into the detector cell.

Phase 2: Sample Preparation (Serum/Plasma)

Vitamin K is light-sensitive.[1][4] Perform all steps in subdued light or using amber glassware.

Figure 2: Liquid-Liquid Extraction workflow for biological matrices.[1]

Phase 3: Chromatographic Conditions[5][6]

| Parameter | Setting | Notes |

| Column | C18 (e.g., 150 x 4.6 mm, 3-5 µm) | High carbon load (>15%) preferred for MK-9 retention.[1] |

| Flow Rate | 1.0 mL/min | Optimized for reduction kinetics vs. peak width. |

| Injection Vol | 20 - 50 µL | Depends on sample concentration.[1] |

| Column Temp | 30°C | Maintains consistent viscosity and reduction rate. |

| Excitation | 248 nm | Maximum absorption for hydroquinone form. |

| Emission | 430 nm | Maximum fluorescence emission. |

| Run Time | ~15 - 20 mins | MK-9 elutes late (after MK-4 and MK-7).[1] |

Method Validation & Performance

Based on typical performance characteristics for this configuration.

-

Linearity:

over range 0.1 – 50 ng/mL. -

Limit of Detection (LOD): ~0.02 - 0.05 ng/mL (matrix dependent).[1]

-

Recovery: >90% using the hexane extraction method.

-

Precision: Intra-day CV < 5%; Inter-day CV < 8%.

Troubleshooting & Senior Scientist Tips

The "Dying Zinc" Phenomenon

Symptom: Gradual loss of peak height over a sequence. Cause: Oxidation of the zinc surface (passivation). Fix:

-

Short Term: Inject 50 µL of 10% Acetic Acid to strip the oxide layer on-column.

-

Long Term: The zinc column is a consumable. Repack every 100-150 injections or when backpressure rises significantly.[1]

Noisy Baseline

Cause: Hydrogen gas bubbles generated by the reduction reaction (

Peak Tailing

Cause: Dead volume in the reactor or adsorption on the zinc surface. Fix: Ensure the reactor is packed tightly (no voids). Keep the tubing between the analytical column, reactor, and detector as short as possible (0.005" ID PEEK tubing).

References

-

Koivu-Tikkanen, T. J., Ollilainen, V., & Piironen, V. I. (2000).[1] Determination of Phylloquinone and Menaquinones in Animal Products with Fluorescence Detection after Postcolumn Reduction with Metallic Zinc.[5][6][7] Journal of Agricultural and Food Chemistry, 48(12), 6325–6331.[1]

-

Klapkova, E., et al. (2011).[1] A Validated HPLC Method for the Determination of Vitamin K in Human Serum.[4] ResearchGate.

-

Cayman Chemical. (n.d.). Menaquinone 9 (MK-9) Product Information & Physical Properties.

-

Okano, T., et al. (2005).[1] Determination of plasma Vitamin K by high-performance liquid chromatography with fluorescence detection using Vitamin K analogs as internal standards. Journal of Chromatography B.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. eaglebio.com [eaglebio.com]

- 3. listarfish.it [listarfish.it]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of phylloquinone and menaquinones in animal products with fluorescence detection after postcolumn reduction with metallic zinc - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Resolution Quantitative Analysis of Menaquinone-9 (MK-9) via LC-MS/MS: Application Notes and Protocols

Target Audience: Analytical Chemists, Microbiome Researchers, and Pharmacokinetic Scientists.

Introduction and Mechanistic Insights